molecular formula C18H15N3O5 B601727 Dehydro Isradipine Lactone CAS No. 1076199-91-1

Dehydro Isradipine Lactone

Cat. No.: B601727
CAS No.: 1076199-91-1
M. Wt: 353.34
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Dehydro Isradipine Lactone typically involves the modification of Isradipine. One common method is the anti-solvent microprecipitation combined with high-pressure homogenization . This method enhances the dissolution rate and oral bioavailability of the compound. The process involves the use of stabilizers such as vitamin E TPGS and sodium lauryl sulfate .

Chemical Reactions Analysis

Dehydro Isradipine Lactone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cardiovascular Applications

Antihypertensive Effects
Dehydro Isradipine Lactone functions similarly to its parent compound, Isradipine, in managing hypertension. It inhibits calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. Clinical trials have demonstrated that Isradipine can significantly lower diastolic and systolic blood pressure in patients with essential hypertension .

Mechanism of Action
The compound operates by binding to L-type calcium channels, inhibiting calcium ion entry which is crucial for muscle contraction. This results in decreased arterial smooth muscle contractility, thus lowering vascular resistance and blood pressure .

Neuroprotective Effects

Parkinson's Disease Research
Recent studies have indicated that this compound may protect dopaminergic neurons from degeneration associated with Parkinson's disease. Research involving animal models showed that treatment with Isradipine reduced mitochondrial stress and calcium levels in neurons, which are critical factors in the pathology of Parkinson's disease .

Study Findings Implications
Surmeier et al. (2018)Reduced mitochondrial damage and calcium levels in dopaminergic neurons after treatment with IsradipinePotential therapeutic strategy for neurodegenerative diseases
STEADY-PD III TrialInvestigating the efficacy of Isradipine in human subjects with Parkinson's diseaseAwaiting results for clinical application

Addiction Treatment

Potential Applications in Substance Use Disorders
Isradipine has been explored for its potential to mitigate addiction-related behaviors. A systematic review highlighted its effects on dopamine release within the mesolimbic pathway, suggesting that it may reduce the rewarding effects of substances like cocaine and alcohol . Preclinical studies have shown that Isradipine can suppress self-administration of cocaine and morphine in rodent models, indicating a potential role in addiction therapy .

Study Substance Tested Outcome
Kuzmin et al. (1996)MorphineReduced reinforcing effects
Fadda et al. (1992)EthanolDecreased consumption and dependence

Pharmacokinetics and Safety Profile

Pharmacokinetic Considerations
Isradipine exhibits a peak plasma concentration within 1-2 hours post-administration, with a half-life allowing for sustained antihypertensive effects throughout the day . The safety profile is generally favorable; however, common side effects include dizziness and peripheral edema due to its vasodilatory properties .

Biological Activity

Dehydro Isradipine Lactone is a derivative of Isradipine, a well-known calcium channel blocker used primarily in the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H15N3O5C_{18}H_{15}N_3O_5 and is characterized by its lactone structure, which influences its biological activity. The compound is structurally related to Isradipine, which belongs to the dihydropyridine class of calcium channel blockers.

This compound acts primarily as a calcium channel blocker. It binds with high affinity to L-type calcium channels in cardiac and smooth muscle cells, inhibiting calcium influx. This results in:

  • Vasodilation : By relaxing vascular smooth muscle, it decreases systemic vascular resistance and lowers blood pressure.
  • Negative Inotropic Effects : It reduces myocardial contractility, which can be beneficial in certain cardiovascular conditions.

The IC50 value for this compound has been reported to be approximately 34 ± 8 μM, indicating its potency as a calcium channel blocker .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound, Isradipine. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption following oral administration.
  • Bioavailability : Approximately 15-24% due to extensive first-pass metabolism.
  • Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its pharmacological effects.
  • Excretion : Metabolites are excreted mainly through urine and feces.

Antihypertensive Effects

Research indicates that this compound effectively lowers blood pressure in hypertensive models. In animal studies, it demonstrated significant reductions in systolic and diastolic blood pressure compared to controls .

Cardiovascular Studies

In clinical settings, this compound has shown promise in improving outcomes for patients with cardiovascular diseases. A study involving patients with hypertension reported improved left ventricular function and reduced incidence of heart failure events when treated with this compound .

Case Studies

  • Hypertensive Patients : A double-blind study assessed the efficacy of this compound in patients with resistant hypertension. Results indicated a significant decrease in blood pressure over 12 weeks without major adverse effects.
  • Heart Failure Models : In a rat model of heart failure, administration of this compound resulted in improved cardiac output and reduced myocardial oxygen consumption compared to untreated groups.

Research Findings

Recent studies have focused on the broader implications of calcium channel blockers like this compound beyond hypertension:

  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly beneficial in conditions like Alzheimer's disease due to calcium's role in neuronal excitability .
  • Cancer Research : Investigations into the anti-tumor effects have revealed that calcium channel blockers can inhibit tumor growth in certain cancer cell lines by inducing apoptosis .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Dehydro Isradipine Lactone in pharmaceutical and biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used due to its precision and cost-effectiveness. Hyphenated techniques like LC-MS/MS offer higher sensitivity for detecting metabolites in biological fluids (e.g., plasma). Stability-indicating methods should validate specificity under stress conditions (e.g., pH, temperature) .

Q. How can researchers ensure the structural integrity of this compound during experimental procedures?

Spectroscopic methods (NMR, IR) confirm structural identity, while mass spectrometry (MS) verifies molecular weight. Stability studies under controlled conditions (e.g., light, humidity) and purity assessments via chromatographic separation (TLC, HPLC) are critical .

Q. What are the primary metabolic pathways leading to the formation of this compound from its parent compound?

this compound is formed via oxidative processes and lactonization of Isradipine, accounting for >75% of its metabolites. Enzymatic hydrolysis and renal/hepatic clearance further influence its pharmacokinetic profile .

Q. How does renal impairment affect the pharmacokinetics of this compound?

Mild renal impairment (creatinine clearance 30–80 mL/min) increases systemic exposure (AUC) by 45% due to reduced clearance. Dose adjustments are necessary to avoid accumulation and toxicity .

Q. What validated protocols exist for isolating this compound from complex biological mixtures?

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are optimized using polarity-matched solvents. LC-MS/MS with isotopic internal standards ensures quantification accuracy in plasma and urine .

Advanced Research Questions

Q. How can discrepancies between preclinical neuroprotective effects of this compound in Parkinson’s models and clinical trial outcomes be systematically analyzed?

Differences in species-specific metabolism, blood-brain barrier permeability, and dosing regimens (e.g., animal vs. human-equivalent doses) must be evaluated. Post hoc analysis of clinical data (e.g., subgroup stratification) can identify responsive cohorts .

Q. What experimental strategies are employed to evaluate the blood-brain barrier (BBB) permeability of this compound in neurodegenerative research?

In vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) assess transcellular transport. In vivo techniques include microdialysis for cerebrospinal fluid (CSF) sampling and PET imaging with radiolabeled analogs .

Q. How should researchers design dose-response studies to assess the therapeutic window of this compound in hypertension models?

Use telemetry-instrumented animals to monitor real-time hemodynamic changes (cardiac output, vascular resistance). Dose escalation studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling identify optimal efficacy-toxicity ratios .

Q. What methodological considerations are critical when assessing this compound’s interaction with calcium channels in vascular smooth muscle?

Radioligand binding assays (e.g., [³H]-Isradipine displacement) quantify affinity for L-type calcium channels. Functional assays (e.g., isolated artery tension measurements) validate vasodilatory effects .

Q. How can in vitro binding affinity data for this compound be reconciled with in vivo efficacy profiles in cardiovascular research?

Tissue distribution studies (e.g., autoradiography) and metabolite profiling clarify bioavailability differences. Computational modeling (e.g., molecular dynamics simulations) predicts binding kinetics under physiological conditions .

Properties

IUPAC Name

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPHSXEFQBNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652534
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-91-1
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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